molecular formula C22H16N2O4 B5912693 N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide

N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide

Cat. No. B5912693
M. Wt: 372.4 g/mol
InChI Key: QFSPZAXJTWILGO-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide, also known as FANFT, is a chemical compound that has been extensively studied for its potential applications in scientific research. FANFT is a member of the nitroaromatic family of compounds, which have been shown to possess a variety of interesting biological properties. In

Mechanism of Action

The mechanism of action of N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide is not fully understood, but it is believed to act as a DNA-damaging agent. It has been shown to induce DNA adducts, which can lead to mutations and ultimately cancer. N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide has also been shown to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its mutagenic properties.
Biochemical and Physiological Effects:
N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, which can lead to cell damage and death. N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide has also been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. In addition, N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide has been shown to induce inflammation and immune system activation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide in lab experiments is its well-established mutagenic and carcinogenic properties. This makes it a useful tool for studying the mechanisms of DNA damage and repair, as well as the effects of environmental pollutants on human health. However, one limitation of using N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide is its toxicity. It can be difficult to work with, and care must be taken to avoid exposure to the compound.

Future Directions

There are numerous future directions for research on N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide. One area of interest is the development of new methods for synthesizing the compound, which could lead to more efficient and cost-effective production. Another area of interest is the development of new techniques for studying the mechanisms of DNA damage and repair, which could lead to new insights into the causes of cancer and other diseases. Finally, there is a need for more research on the potential health effects of environmental pollutants, including N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide, on human health.

Synthesis Methods

N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide can be synthesized by reacting 2-naphthylamine with furfural in the presence of sulfuric acid. The resulting product is then treated with nitric acid to produce N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide. This synthesis method has been used in numerous studies to produce high-quality samples of N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide for research purposes.

Scientific Research Applications

N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide has been used extensively in scientific research due to its potential applications as a mutagen and carcinogen. It has been shown to induce bladder cancer in rats, and has also been used as a model compound for studying the mechanisms of DNA damage and repair. N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide has also been used in studies of the effects of environmental pollutants on human health.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-21(23-17-10-9-15-5-1-2-6-16(15)13-17)19(14-18-7-3-11-27-18)24-22(26)20-8-4-12-28-20/h1-14H,(H,23,25)(H,24,26)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSPZAXJTWILGO-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)/C(=C\C3=CC=CO3)/NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(furan-2-yl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

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